Cas no 7064-35-9 (5-(4-methylphenyl)-1,2-oxazole)

5-(4-Methylphenyl)-1,2-oxazole is a heterocyclic compound featuring an oxazole ring substituted with a 4-methylphenyl group at the 5-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its aromatic oxazole core contributes to stability, while the methylphenyl substituent enhances lipophilicity, facilitating applications in medicinal chemistry and material science. The compound is particularly useful in the development of bioactive molecules, agrochemicals, and functional materials due to its modular reactivity and compatibility with cross-coupling reactions. High purity grades are available to ensure reproducibility in research and industrial applications.
5-(4-methylphenyl)-1,2-oxazole structure
7064-35-9 structure
Product name:5-(4-methylphenyl)-1,2-oxazole
CAS No:7064-35-9
MF:C10H9NO
Molecular Weight:159.1846
MDL:MFCD00030520
CID:975431
PubChem ID:270015

5-(4-methylphenyl)-1,2-oxazole 化学的及び物理的性質

名前と識別子

    • 5-(p-Tolyl)isoxazole
    • 5-(4-methylphenyl)-1,2-oxazole
    • 5-(4-methylphenyl)Isoxazole
    • 4-(5-isoxazolyl)toluene
    • 4-(Isoxazol-5-yl)toluene
    • 5-(4-methylphenyl)-isoxazole
    • 5-(4-methyl-phenyl)-isoxazole
    • 5-(p-tolyl)-isoxazole
    • 5-p-Tolyl-isoxazol
    • 5-p-tolyl-isoxazole
    • AC1L6NP0
    • AC1Q4YK9
    • NSC111918
    • SureCN2556889
    • 5-p-Tolylisoxazole
    • 5-(p-Tolyl);isoxazole
    • 4-(1,2-Oxazol-5-yl)toluene
    • BJVLLTZZYAWHGW-UHFFFAOYSA-N
    • 5-(4-methyl-phenyl)-1,2-oxazole
    • SBB087370
    • 8486AE
    • SB21861
    • NSC-111918
    • FT-0619666
    • A866579
    • SY097370
    • AS-34875
    • 7064-35-9
    • AKOS006228801
    • MFCD00030520
    • DTXSID90296834
    • CS-0050770
    • SCHEMBL2556889
    • DB-015478
    • MDL: MFCD00030520
    • インチ: 1S/C10H9NO/c1-8-2-4-9(5-3-8)10-6-7-11-12-10/h2-7H,1H3
    • InChIKey: BJVLLTZZYAWHGW-UHFFFAOYSA-N
    • SMILES: O1C(=C([H])C([H])=N1)C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[H]

計算された属性

  • 精确分子量: 159.06847
  • 同位素质量: 159.068
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 141
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 26

じっけんとくせい

  • 密度みつど: 1.36
  • Boiling Point: 495.1°C at 760 mmHg
  • フラッシュポイント: 253.2°C
  • Refractive Index: 1.645
  • PSA: 26.03
  • LogP: 2.65000

5-(4-methylphenyl)-1,2-oxazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU12212-25G
5-(4-methylphenyl)-1,2-oxazole
7064-35-9 97%
25g
¥ 4,857.00 2023-04-04
eNovation Chemicals LLC
D499839-5G
5-(4-methylphenyl)-1,2-oxazole
7064-35-9 97%
5g
$285 2024-07-21
abcr
AB245924-1 g
5-(4-Methylphenyl)isoxazole; .
7064-35-9
1g
€173.90 2023-06-22
Apollo Scientific
OR8779-1g
5-(4-Methylphenyl)isoxazole
7064-35-9
1g
£100.00 2025-02-20
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M177242-1g
5-(4-methylphenyl)-1,2-oxazole
7064-35-9 97%
1g
¥735.90 2023-09-01
Chemenu
CM108483-5g
5-(4-methylphenyl)-1,2-oxazole
7064-35-9 97%
5g
$264 2021-08-06
eNovation Chemicals LLC
D499839-25G
5-(4-methylphenyl)-1,2-oxazole
7064-35-9 97%
25g
$910 2024-07-21
Fluorochem
033518-10g
5-p-Tolylisoxazole
7064-35-9 95%
10g
£427.00 2022-02-28
abcr
AB245924-5g
5-(4-Methylphenyl)isoxazole; .
7064-35-9
5g
€481.30 2025-02-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU12212-10g
5-(4-methylphenyl)-1,2-oxazole
7064-35-9 97%
10g
¥2650.0 2024-04-17

5-(4-methylphenyl)-1,2-oxazole 関連文献

5-(4-methylphenyl)-1,2-oxazoleに関する追加情報

5-(4-methylphenyl)-1,2-oxazole: A Comprehensive Overview

The compound 5-(4-methylphenyl)-1,2-oxazole (CAS No. 7064-35-9) is a heterocyclic aromatic compound with a unique structure that has garnered significant attention in various fields of chemistry and materials science. This compound belongs to the class of oxazoles, which are five-membered rings consisting of one oxygen and one nitrogen atom. The presence of the 4-methylphenyl group at the 5-position of the oxazole ring imparts distinct electronic and steric properties, making it a versatile building block for advanced materials and functional molecules.

Recent studies have highlighted the potential of 5-(4-methylphenyl)-1,2-oxazole in the development of organic electronics. Researchers have explored its use as a precursor for synthesizing novel π-conjugated polymers, which exhibit excellent charge transport properties. These polymers have been tested in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs), demonstrating promising performance metrics such as high carrier mobility and stable emission characteristics. The integration of 5-(4-methylphenyl)-1,2-oxazole into these systems leverages its ability to facilitate efficient electron delocalization, a critical factor for achieving high-performance electronic devices.

In addition to its role in electronics, 5-(4-methylphenyl)-1,2-oxazole has also been investigated for its potential in pharmaceutical applications. The compound's unique structure allows for interactions with biological systems, making it a valuable scaffold for drug design. Recent findings suggest that derivatives of this compound may exhibit anti-inflammatory and antioxidant properties, opening avenues for therapeutic development. Furthermore, its ability to act as a ligand in metalloenzyme mimics has been explored, highlighting its versatility in biochemistry.

The synthesis of 5-(4-methylphenyl)-1,2-oxazole has been optimized through various methodologies to enhance yield and purity. Traditional approaches involve cyclization reactions of aldehydes or ketones with amino compounds under specific conditions. However, recent advancements have introduced more efficient routes, such as microwave-assisted synthesis and catalytic cross-coupling reactions. These methods not only reduce reaction times but also minimize the use of hazardous reagents, aligning with green chemistry principles.

From a structural perspective, 5-(4-methylphenyl)-1,2-oxazole exhibits a planar geometry due to the aromaticity of the oxazole ring. The 4-methylphenyl substituent introduces steric hindrance at the 5-position, which can influence the compound's reactivity and solubility properties. Computational studies using density functional theory (DFT) have provided insights into its electronic structure, revealing that the oxazole ring's electron-withdrawing nature enhances conjugation within the molecule. This property is particularly advantageous in applications requiring strong π-interactions.

Moreover, 5-(4-methylphenyl)-1,2-oxazole has been employed as a versatile intermediate in the synthesis of complex organic molecules. Its ability to undergo nucleophilic aromatic substitution and other transformations makes it an invaluable tool in organic synthesis. Recent examples include its use in constructing polycyclic frameworks for advanced materials and drug candidates.

In conclusion, 5-(4-methylphenyl)-1,2-oxazole (CAS No. 7064-35-9) stands out as a multifaceted compound with applications spanning electronics, pharmaceuticals, and materials science. Its unique structural features and reactivity make it an essential component in modern chemical research and development.

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